![molecular formula C9H5F3N2O B1417423 2-(Trifluoromethyl)quinazolin-4-ol CAS No. 26059-81-4](/img/structure/B1417423.png)
2-(Trifluoromethyl)quinazolin-4-ol
Overview
Description
2-(Trifluoromethyl)quinazolin-4-ol is a chemical compound with the molecular formula C9H5F3N2O . It is a white solid and its CAS number is 83800-83-3 .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)quinazolin-4-ol can be achieved through various methods. One such method involves the FeCl3-mediated cascade coupling/decarbonylative annulation reaction of isatins with trifluoroacetimidoyl chlorides . Another method involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines .Molecular Structure Analysis
The molecular weight of 2-(Trifluoromethyl)quinazolin-4-ol is 214.14 . The InChI code is 1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) .Chemical Reactions Analysis
Quinazolinones, including 2-(Trifluoromethyl)quinazolin-4-ol, can undergo various chemical reactions. For instance, they can participate in copper-catalyzed imidoylative cross-coupling/cyclocondensation reactions . They can also undergo radical methylation/sp3 C-H amination/oxidation reactions .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)quinazolin-4-ol is a white solid . Its molecular weight is 214.14 and its molecular formula is C9H5F3N2O . The compound should be stored in a sealed container in a dry room .Scientific Research Applications
Anticancer Agent Development
The compound has been explored for its potential as an anticancer agent . Derivatives of 2-(Trifluoromethyl)quinazolin-4-ol have shown promising results as Werner helicase inhibitors . These inhibitors can play a crucial role in the treatment of cancers characterized by genomic instability. For instance, certain derivatives exhibited significant antiproliferative activity against cancer cell lines such as PC3, K562, and HeLa .
Tubulin Polymerization Inhibition
Research indicates that some N-aryl derivatives of 2-(Trifluoromethyl)quinazolin-4-ol can inhibit tubulin polymerization . This action disrupts cellular microtubule networks, which is vital for cell division. Consequently, these compounds can induce cell cycle arrest in leukemia cells at the G2/M phase and promote apoptosis .
Angiogenesis Inhibition
The same derivatives that affect tubulin polymerization have also been noted to possess anti-angiogenic properties . By inhibiting angiogenesis, they can prevent the formation of new blood vessels, which is a critical process for tumor growth and metastasis .
Synthesis of Quinazolinone Derivatives
2-(Trifluoromethyl)quinazolin-4-ol serves as a precursor in the synthesis of quinazolinone derivatives . These derivatives have a wide range of pharmacological activities, including anticonvulsant, antidepressant, and antibacterial properties .
Palladium-Catalyzed Reactions
The compound has been used in palladium-catalyzed carbonylative synthesis of quinazolinones . This method involves a three-component reaction that offers a more efficient strategy compared to traditional homogeneous catalysis and highlights the compound’s versatility in organic synthesis .
DNA Damage Response Modulation
Due to its potential to modulate the DNA damage response (DDR), 2-(Trifluoromethyl)quinazolin-4-ol derivatives could be used to maintain genomic integrity and restore cell homeostasis under conditions of DNA damage and replication stress .
Future Directions
The future directions for the research and development of 2-(Trifluoromethyl)quinazolin-4-ol could involve exploring its potential biological activities and therapeutic applications, given the wide range of biological activities exhibited by quinazolinone derivatives . Additionally, the development of novel synthesis methods and the study of its chemical reactions could also be areas of future research .
Mechanism of Action
Target of Action
The primary target of the compound 2-(Trifluoromethyl)quinazolin-4-ol is the Werner (WRN) helicase . The WRN helicase plays a crucial role in maintaining genomic stability and integrity . It is involved in DNA repair and replication, and its inhibition can lead to genomic instability, promoting the accumulation of mutations and rapid growth of tumor cells .
Mode of Action
2-(Trifluoromethyl)quinazolin-4-ol interacts with its target, the WRN helicase, inhibiting its function . This inhibition disrupts the DNA damage response (DDR), leading to DNA damage and replication stress . As a result, there is an accumulation of mutations and an increase in tumor heterogeneity .
Biochemical Pathways
The action of 2-(Trifluoromethyl)quinazolin-4-ol affects several biochemical pathways. Primarily, it disrupts the DNA damage response (DDR) pathway . The DDR pathway is a protective response that maintains genomic integrity and restores cell homeostasis when cells are subjected to DNA damage and replication stress . By inhibiting the WRN helicase, 2-(Trifluoromethyl)quinazolin-4-ol disrupts this pathway, leading to genomic instability .
Pharmacokinetics
It is known that the 2-position of quinazoline compounds may be oxidized and metabolized by aldehyde oxidase (aox) in vivo to produce quinazolinone, which can cause nephrotoxicity .
Result of Action
The molecular and cellular effects of 2-(Trifluoromethyl)quinazolin-4-ol’s action include the disruption of cellular microtubule networks, promotion of cell cycle arrest at the G2/M phase, and induction of cell apoptosis . Additionally, it has been shown to inhibit angiogenesis .
properties
IUPAC Name |
2-(trifluoromethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKVXDVFZJAQMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351519 | |
Record name | 2-(trifluoromethyl)quinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26059-81-4 | |
Record name | 2-(trifluoromethyl)quinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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